![molecular formula C4H3ClO3 B1600536 4-Chloro-5-hydroxyfuran-2(5H)-one CAS No. 40636-99-5](/img/structure/B1600536.png)
4-Chloro-5-hydroxyfuran-2(5H)-one
Overview
Description
4-Chloro-5-hydroxyfuran-2(5H)-one, also known as 4-chloro-5-hydroxyfuran-2-one, is an organic compound belonging to the class of furanones. This compound is a white, crystalline solid with a melting point of 125-128 °C. It is soluble in water, ethanol and methanol. 4-Chloro-5-hydroxyfuran-2(5H)-one is used as a starting material in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-viral agents. It has also been used in the synthesis of a variety of other compounds, including catalysts, surfactants, and polymers.
Scientific Research Applications
Enantioselective Organocatalytic Reactions
4-Chloro-5-hydroxyfuran-2(5H)-one has been utilized as an electrophile in Friedel-Crafts alkylation reactions. This process, catalyzed by diphenylprolinol silyl ether, leads to the formation of indoyl lactones with high yield and enantioselectivity. These lactones are significant in diversity-oriented synthesis, exemplified by their use in a Ugi 4-center 3-component reaction to create chiral five-membered lactams (Riguet, 2011).
Synthesis of Halo-substituted Derivatives
The compound has been a key substrate in synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones. This involves a sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids. The resultant structures offer insights into the reaction mechanism and the potential for diverse synthetic applications (Ma, Wu, & Shi, 2004).
Role in γ-Hydroxybutenolides Synthesis
5-Hydroxyfuran-2(5H)-ones are crucial in synthesizing γ-hydroxybutenolides, an important class of compounds with applications ranging from natural products to pharmaceuticals. These compounds can be synthesized via photooxidation or aerobic oxidation of corresponding butenolides (Kim et al., 2009).
Hydrogen Bonding Characteristics
Studies on 3,4-disubstituted 5-hydroxyfuran-2(5H)-ones have revealed unique self-association properties in solution, highlighting their potential in understanding molecular interactions (Kovač et al., 1973).
Synthesis of Derivatives
Research has also focused on the synthesis of 5-hydroxyfuran-2(5H)-one derivatives, exploring methods like transformations of 2-oxocarboxylic acids and synthetic modifications of furan derivatives. This synthesis is crucial for developing novel compounds with varied applications (Fedoseev & Belikov, 2018).
Chiral Synthesis and Radical Reactions
The compound has been instrumental in the study of chiral induction in radical reactions, particularly in the synthesis of diastereoisomers like 5-l-menthyloxyfuran-2[5H]-one. This research aids in understanding stereoselectivity in organic synthesis (Marinković et al., 2004).
Atmospheric Degradation Studies
It has been studied in the context of atmospheric chemistry, particularly in the degradation of alkyl derivatives of furan, highlighting its relevance in environmental science and pollution studies (Villanueva et al., 2009).
properties
IUPAC Name |
3-chloro-2-hydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h1,4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHSTWIOXQEZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(OC1=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450732 | |
Record name | 4-chloro-5-hydroxy-5H-furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-hydroxyfuran-2(5H)-one | |
CAS RN |
40636-99-5 | |
Record name | 4-chloro-5-hydroxy-5H-furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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